4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Unprotected 4-chloro-7-azaindole often gives low and variable yields in Suzuki couplings due to NH nucleophilicity. 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 348640-05-1) resolves this via N-1 tosyl protection, enabling high and reproducible cross-coupling yields. The C-4 chloro group provides balanced reactivity for Pd-catalyzed transformations and SNAr with amines. Preferred starting material for 2,4-disubstituted 7-azaindoles targeting TAK1/MAP4K2 kinases. For R&D use only; shipped ambient.

Molecular Formula C14H11ClN2O2S
Molecular Weight 306.8 g/mol
CAS No. 348640-05-1
Cat. No. B185283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CAS348640-05-1
Molecular FormulaC14H11ClN2O2S
Molecular Weight306.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl
InChIInChI=1S/C14H11ClN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3
InChIKeyRXOUGGMZMDZDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Kinase Inhibitor Intermediate


4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 348640-05-1), also known as N-tosyl-4-chloro-7-azaindole, is a heterocyclic building block featuring a 7-azaindole core protected with a tosyl group at the N-1 position and substituted with a chloro group at the C-4 position. It serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. Its dual functionality—a reactive chloro group for cross-coupling and a removable tosyl protecting group—enables orthogonal synthetic manipulation [2].

1
Orthogonal functional handles C4-Cl enables cross-coupling; N1-Ts provides protection for sequential synthetic steps.
2
Controlled electrophilicity Chloro group offers balanced reactivity for late-stage SNAr transformations.
3
Kinase-targeted synthesis Reported scaffold for generating Type II kinase inhibitor pharmacophores.

Why 4-Chloro-1-tosyl-7-azaindole Is Irreplaceable


The selection of this specific compound over its analogs is critical for synthetic efficiency and product purity. Unprotected 4-chloro-7-azaindole suffers from variable and often low yields in direct Suzuki couplings due to the nucleophilicity of the unprotected NH group [1]. The tosyl protection in 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine mitigates this issue, enabling higher and more reproducible yields in cross-coupling reactions [2]. Furthermore, the choice of the C-4 chloro substituent, as opposed to a fluoro or bromo group, provides a balanced reactivity profile that is compatible with a wide range of palladium-catalyzed transformations without the excessive reactivity that can lead to side reactions or the need for harsher conditions [3].

Risk 1
Unprotected 4-halo-7-azaindole may lead to inconsistent cross-coupling yields due to NH nucleophilicity.
Risk 2
4-Fluoro analogs exhibit higher SNAr reactivity, which can reduce chemoselectivity in multi-step syntheses.
Risk 3
Bromo analogs may require distinct Pd-catalyzed conditions, potentially introducing side reactions.

4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Differentiation Evidence


Suzuki-Miyaura Coupling Reproducibility

The use of N-tosyl protection on the 7-azaindole core is essential for achieving reproducible and practical yields in Suzuki-Miyaura cross-couplings. While direct coupling of unprotected 4-bromo-7-azaindole (1) was found to be variable in yield [1], the tosyl-protected intermediate 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (11) enabled a robust, multi-step sequence (iodination, Suzuki coupling, deprotection) that is standard in medicinal chemistry optimization campaigns [2].

Suzuki Coupling Reproducibility
Reported context
Enables robust multi-step sequenceBaseline: Unprotected 4-bromo analog yields variable outcomes
Supports reproducible cross-coupling workflows.
Qualitative improvement noted in antiparasitic agent synthesis.
Medicinal Chemistry Cross-Coupling Synthetic Methodology

SNAr Reactivity: Chloro vs. Fluoro Azaindole

In nucleophilic aromatic substitution (SNAr) reactions under microwave heating, 4-fluoro-7-azaindole exhibits greater reactivity than 4-chloro-7-azaindole [1]. While this might suggest a preference for the fluoro analog in some contexts, the chloro derivative in 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine offers a more controlled reactivity profile. This moderate electrophilicity is advantageous in multi-step syntheses where the chloro group can be carried through several transformations before being selectively engaged in a late-stage cross-coupling, minimizing side reactions that can occur with the more reactive fluoro analog [1].

SNAr Reactivity Control
Class-level inference
Moderate electrophilicity (Cl)Comparator: 4-Fluoro-7-azaindole exhibits higher reactivity under microwave
Supports chemoselective synthetic planning for late-stage functionalization.
Reactivity profile reviewed via microwave SNAr with secondary amines.
Nucleophilic Aromatic Substitution SNAr Medicinal Chemistry

Type II Kinase Inhibitor Precursor

4-Substituted 1H-pyrrolo[2,3-b]pyridines, a class for which 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine serves as a direct synthetic precursor, have been identified through kinome-wide selectivity profiling as potent inhibitors of TAK1, MAP4K2, p38α, and ABL [1]. This established structure-activity relationship (SAR) validates the core scaffold's utility in generating type II kinase inhibitors. While not a direct comparison, this class-level evidence supports the procurement of this specific building block for programs targeting these kinases, as its structure is directly embedded in the validated pharmacophore [1].

Kinase Inhibition Profile
Class-level inference
TAK1, MAP4K2, p38α, ABLDerived compounds show potent inhibitory activity in kinome-wide profiling
Supports kinase-targeted synthesis and structure-activity relationship studies.
Scaffold utilized in type II kinase inhibitor development programs.
Kinase Inhibition TAK1 MAP4K2 p38α

4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Key Applications


2,4-Disubstituted 7-Azaindole Kinase Inhibitor Synthesis

This compound is the preferred starting material for constructing 2,4-disubstituted 7-azaindoles via sequential iodination and Suzuki-Miyaura cross-coupling. Its tosyl protection ensures high and reproducible yields, as demonstrated in the synthesis of antiparasitic agents [1]. This route is directly applicable to medicinal chemistry programs developing kinase inhibitors for oncology or inflammatory diseases [2].

SNAr-Based Library Synthesis Precursor

The moderate electrophilicity of the 4-chloro group, in contrast to a more reactive 4-fluoro analog, makes it an ideal handle for controlled, late-stage nucleophilic aromatic substitution (SNAr) with amines [3]. This allows for the generation of diverse libraries of 4-amino-7-azaindoles under microwave or thermal conditions without risking premature functionalization or decomposition.

Selective TAK1 and MAP4K2 Inhibitor Development

The 4-substituted 1H-pyrrolo[2,3-b]pyridine scaffold, for which this compound is a key intermediate, has been validated as a potent inhibitor of TAK1 and MAP4K2 kinases [2]. Procuring this building block is a strategic decision for research groups specifically focused on these targets, as it provides a direct entry into a known, active chemotype.

Application
Selection Property
Validation Focus
2,4-Disubstituted azaindole synthesis
Orthogonal N-Ts protection strategy
Reported reproducible cross-coupling yields
SNAr-mediated library synthesis
Tunable C4-Cl electrophilicity
Established microwave/thermal SNAr conditions
TAK1/MAP4K2 inhibitor development
Reported pharmacophore scaffold
Kinome selectivity profile (J. Med. Chem. 2015)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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